3-((2-Hydroxybenzyl)(p-tolyl)amino)benzo[d]isothiazole 1,1-dioxide
Description
3-((2-Hydroxybenzyl)(p-tolyl)amino)benzo[d]isothiazole 1,1-dioxide is a synthetic derivative of the benzo[d]isothiazole 1,1-dioxide scaffold, a class of compounds characterized by a sulfonamide-fused benzothiazole core. This compound features two distinct substituents: a 2-hydroxybenzyl group and a p-tolyl (para-methylphenyl) moiety.
Synthesis of such derivatives typically involves reacting 3-chlorobenzo[d]isothiazole 1,1-dioxide with amines under basic conditions (e.g., triethylamine in 1,4-dioxane) .
Properties
IUPAC Name |
2-[(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-methylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-15-10-12-17(13-11-15)23(14-16-6-2-4-8-19(16)24)21-18-7-3-5-9-20(18)27(25,26)22-21/h2-13,24H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPYKYOAJYUYLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CC=C2O)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-((2-Hydroxybenzyl)(p-tolyl)amino)benzo[d]isothiazole 1,1-dioxide involves several steps. The compound is typically prepared through a series of reactions starting with the appropriate benzyl and tolyl derivatives. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-((2-Hydroxybenzyl)(p-tolyl)amino)benzo[d]isothiazole 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme inhibition and protein interactions. In medicine, it may be explored for its therapeutic potential in treating various diseases. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-((2-Hydroxybenzyl)(p-tolyl)amino)benzo[d]isothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Features
The benzo[d]isothiazole 1,1-dioxide core exhibits planar geometry, with dihedral angles between the isothiazole ring and attached phenyl groups averaging 73° . This planarity is critical for π-π stacking interactions in biological systems. Key comparisons include:
*Inferred from structural analogs. The hydroxybenzyl group may introduce slight deviations due to steric or electronic effects.
Key Insight : The target compound’s substituents likely retain the core’s planarity but may alter intermolecular interactions. The hydroxy group could enhance solubility compared to halogenated derivatives like 7b (4-chlorophenyl) .
Antibacterial Activity
Derivatives with halogenated aryl groups (e.g., 7b ) show moderate antibacterial activity, likely due to enhanced membrane permeability . The target compound’s hydroxy group may reduce toxicity compared to benzothiazole fungicides like dichlo-bentiazox, which are potent but environmentally persistent .
Enzyme Inhibition
The 6-nitro-3-(m-tolylamino) derivative inhibits 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase (mPGES-1) with IC50 values of 0.6 μM and 2.1 μM, respectively . The target compound’s p-tolyl group (vs.
Metal Chelation
AL14 selectively chelates Cd(II) (IC50 = 7.857 mM) via its thiadiazole and sulfonamide groups . The target compound’s hydroxybenzyl group could introduce additional binding sites for divalent metals, though this remains unverified.
Physicochemical Properties
| Property | Target Compound | AL14 | 7b (4-Chlorophenyl) |
|---|---|---|---|
| Molecular Weight | ~375.4 g/mol* | 345.3 g/mol | 293.3 g/mol |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | 2.8 (CF3 enhances) | 3.1 (Cl enhances) |
| Solubility | Moderate (polar hydroxy group) | Low (CF3 reduces) | Low |
*Calculated based on substituents.
Biological Activity
3-((2-Hydroxybenzyl)(p-tolyl)amino)benzo[d]isothiazole 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
- IUPAC Name : 2-[(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-methylanilino)methyl]phenol
- Molecular Formula : C21H18N2O3S
- Molecular Weight : 378.4 g/mol
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
- Beta-Amyloid Protein Aggregation : The compound may also moderate beta-amyloid protein aggregation, a hallmark of Alzheimer's pathology, thereby potentially reducing neurotoxic effects associated with amyloid plaques.
- Antioxidant Activity : It has been reported to possess antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress.
- Metal Chelation : The compound exhibits selective metal-chelating activity, which can be crucial in mitigating metal ion-induced neurotoxicity.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
| Activity | Description | Reference |
|---|---|---|
| AChE Inhibition | Significant selective inhibition observed; potential for cognitive enhancement | |
| Antioxidant Effect | Exhibits potent antioxidant activity in vitro | |
| Neuroprotective Effects | Protects against H2O2-induced injury in PC12 cells | |
| Metal Ion Chelation | Selectively chelates metal ions, reducing neurotoxic effects | |
| Anti-Amyloid Activity | Moderate inhibition of self-induced Aβ1–42 aggregation |
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Neuroprotection in Cellular Models : In a study involving PC12 cells exposed to oxidative stress (H2O2), the compound demonstrated significant neuroprotective effects, suggesting its potential utility in neurodegenerative disease models.
- In Vivo Studies : While in vitro studies show promise, further research is necessary to evaluate the efficacy and safety of this compound in vivo. Preliminary studies indicate good blood-brain barrier permeability, which is critical for central nervous system-targeted therapies.
Q & A
Basic: What are the common synthetic routes for 3-((2-Hydroxybenzyl)(p-tolyl)amino)benzo[d]isothiazole 1,1-dioxide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves two key steps:
Chlorination : Benzo[d]isothiazole 1,1-dioxide undergoes chlorination with thionyl chloride (SOCl₂) to form 3-chlorobenzo[d]isothiazole 1,1-dioxide .
Amination : The chloro intermediate reacts with amines (e.g., 2-hydroxybenzyl-p-tolylamine) via nucleophilic substitution. Triethylamine (TEA) in 1,4-dioxane is often used as a base to facilitate the reaction .
Key Variables Affecting Yield:
- Solvent : Ethanol or 1,4-dioxane improves solubility and reaction efficiency.
- Temperature : Elevated temperatures (e.g., 80°C) enhance reaction rates but may degrade sensitive substituents .
- Time : Extended reaction times (e.g., 36 hours) ensure complete substitution but risk side reactions .
Example Optimization Table:
| Step | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Chlorination | SOCl₂ | Reflux | 4–6 | 75–85 | |
| Amination | 1,4-dioxane | 80 | 24–36 | 70–90 |
Advanced: How can researchers resolve contradictions in biological activity data across derivatives of this compound?
Methodological Answer:
Contradictions often arise from impurities, assay variability, or unaccounted substituent effects. Strategies include:
- Orthogonal Assays : Validate activity using enzyme inhibition (e.g., kinase assays) and cell-based viability tests to confirm target engagement .
- Purity Assessment : Employ HPLC (>95% purity threshold) and mass spectrometry to rule out impurities .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects systematically. For example, replacing the p-tolyl group with electron-withdrawing groups may alter binding affinities .
- Computational Modeling : Molecular dynamics simulations (e.g., AutoDock) can predict binding modes and explain discrepancies .
Basic: What spectroscopic techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- 1H/13C NMR : Confirm substituent connectivity and detect impurities. The hydroxybenzyl proton typically appears as a singlet near δ 5.5 ppm .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions).
- IR Spectroscopy : Identify functional groups (e.g., S=O stretches at ~1150–1350 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry and packing interactions, as demonstrated for related benzisothiazole derivatives .
Advanced: How can solubility and bioavailability be enhanced without compromising bioactivity?
Methodological Answer:
- Polar Substituents : Introduce hydroxyl or methoxy groups at non-critical positions (e.g., para to the amino group) to improve aqueous solubility .
- Prodrug Design : Mask polar groups (e.g., esterification of hydroxybenzyl) for passive diffusion, followed by enzymatic activation .
- Co-Solvents : Use DMSO or cyclodextrin complexes in in vitro assays to maintain solubility without structural modification.
- logP Optimization : Balance hydrophobicity (target logP 2–3) via substituent variation guided by computational tools like ChemAxon .
Basic: How can researchers establish a robust structure-activity relationship (SAR) for this compound?
Methodological Answer:
Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., alkyl vs. aryl amines) .
Biological Screening : Test analogs in dose-response assays (e.g., MIC for antibacterial activity) .
Data Correlation : Use statistical tools (e.g., PCA) to link structural features (e.g., Hammett σ values) to activity trends.
Critical Moieties Identification : For example, the hydroxybenzyl group is essential for hydrogen bonding with target proteins, as shown in docking studies .
Advanced: What strategies mitigate side reactions during the amination step?
Methodological Answer:
- Protecting Groups : Temporarily protect the hydroxybenzyl group (e.g., acetylation) to prevent oxidation during synthesis .
- Catalytic Systems : Use Pd/Cu catalysts for selective coupling, reducing dimerization byproducts.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to minimize oxidation of sulfur or amine groups .
- Real-Time Monitoring : Employ TLC or in situ IR to detect intermediates and terminate reactions at optimal conversion .
Basic: What are the key differences in biological activity between this compound and its structural analogs?
Methodological Answer:
The hydroxybenzyl-p-tolylamino group confers unique hydrogen-bonding and lipophilic interactions, enhancing target specificity .
Advanced: How can computational methods guide the design of novel derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
